Withaphysalin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Withaphysalin E is a naturally occurring compound belonging to the class of withanolides, which are steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in the genus Physalis . This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of withaphysalin E involves the oxidation of the C-18 methyl group into a carboxylic acid, leading to the formation of an additional lactone ring by linking the C-18 carboxylic acid and the C-20 hydroxyl group . This process requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings to ensure the desired structural modifications.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plants of the genus Physalis. The process includes harvesting the plant material, followed by solvent extraction and chromatographic techniques to isolate and purify the compound . Advanced biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and efficiency of this compound production.
Analyse Chemischer Reaktionen
Types of Reactions
Withaphysalin E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified withanolides with altered functional groups, which can exhibit different biological activities. For example, oxidation of this compound can lead to the formation of withaphysalin A, which has distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Withaphysalin E exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response . Additionally, this compound modulates the expression of various cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Withaphysalin E is unique among withanolides due to its specific structural features and biological activities. Similar compounds include:
Withaphysalin A: Another withanolide with anti-inflammatory properties.
Withaphysalin C: Known for its immunomodulatory effects.
Physalin B: Exhibits anticancer and immunomodulatory activities.
These compounds share a common withanolide skeleton but differ in their functional groups and biological activities, highlighting the structural diversity and therapeutic potential of withanolides .
Eigenschaften
Molekularformel |
C28H34O7 |
---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(1R,2R,5S,6R,9S,12S,13R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione |
InChI |
InChI=1S/C28H34O7/c1-14-12-22(34-23(31)15(14)2)26(4)20-9-11-28(33)18-13-19(29)17-6-5-7-21(30)25(17,3)16(18)8-10-27(20,28)24(32)35-26/h5-7,16,18-20,22,29,33H,8-13H2,1-4H3/t16-,18+,19+,20+,22+,25+,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
SLWBVOUPUSEZHZ-MXRDNREFSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC=CC(=O)[C@]56C)O)C(=O)O2)O)C)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6=CC=CC(=O)C56C)O)C(=O)O2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.